molecular formula C17H22ClNO B562559 ent Atomoxetine-d3, Hydrochloride CAS No. 1217703-95-1

ent Atomoxetine-d3, Hydrochloride

货号: B562559
CAS 编号: 1217703-95-1
分子量: 294.837
InChI 键: LUCXVPAZUDVVBT-GJILKALXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ent Atomoxetine-d3, Hydrochloride: is a labeled enantiomer of Atomoxetine, a selective norepinephrine reuptake inhibitor. This compound is primarily used in scientific research as a stable isotope-labeled standard. Its molecular formula is C17H19D3ClNO, and it has a molecular weight of 294.83 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Atomoxetine hydrochloride involves combining N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene in the presence of a base and water. The reaction is facilitated by adding hydrochloric acid to the mixture, which results in the formation of Atomoxetine hydrochloride .

Industrial Production Methods: The industrial production of Atomoxetine hydrochloride follows similar synthetic routes but is optimized for higher yields and commercial viability. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure the consistent production of high-purity Atomoxetine hydrochloride .

化学反应分析

Types of Reactions: ent Atomoxetine-d3, Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

科学研究应用

ent Atomoxetine-d3, Hydrochloride is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled standard for quantitative analysis in mass spectrometry.

    Biology: In studies of neurotransmitter transport and metabolism.

    Medicine: In pharmacokinetic and pharmacodynamic studies to understand the behavior of Atomoxetine in the body.

    Industry: In the development and quality control of pharmaceutical formulations

作用机制

ent Atomoxetine-d3, Hydrochloride exerts its effects by inhibiting the norepinephrine transporter, preventing the reuptake of norepinephrine in the brain. This leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission. Additionally, Atomoxetine has been shown to modulate dopamine uptake in specific brain regions, contributing to its therapeutic effects .

相似化合物的比较

Uniqueness: ent Atomoxetine-d3, Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable for precise quantitative analysis in research settings. This labeling allows for the differentiation between the compound and its naturally occurring counterparts in biological samples .

生物活性

ent Atomoxetine-d3, Hydrochloride is a deuterated form of atomoxetine, primarily known for its role as a selective norepinephrine reuptake inhibitor (NRI). This compound is utilized in pharmacological research to study the biological activity and therapeutic potential of atomoxetine, particularly in the context of attention-deficit/hyperactivity disorder (ADHD). This article explores the biological activity of ent Atomoxetine-d3, including its pharmacodynamics, efficacy in clinical studies, and associated case studies.

  • Molecular Formula : C17H19D3ClNO
  • Molecular Weight : 294.83 g/mol
  • CAS Number : 1217703-95-1
  • Purity : >95% (HPLC) .

ent Atomoxetine-d3 functions as a selective inhibitor of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. This mechanism is crucial for enhancing attention and reducing impulsivity in ADHD patients. Unlike stimulants, atomoxetine has minimal affinity for dopamine receptors, which contributes to its unique profile in treating ADHD without the risk of abuse associated with stimulant medications .

Efficacy in ADHD Treatment

A series of clinical trials have demonstrated the efficacy of atomoxetine in treating ADHD. Two pivotal studies involved 291 children diagnosed with ADHD, where atomoxetine significantly improved ADHD symptoms compared to placebo. The primary outcome was measured using the ADHD Rating Scale (ADHD RS), with results indicating a statistically significant reduction in scores (p < 0.001) .

StudySample SizeTreatment GroupOutcome MeasureResults
Study 1147Atomoxetine vs. PlaceboADHD RS Total ScoreSignificant reduction (p < 0.001)
Study 2144Atomoxetine vs. PlaceboCGI-ADHD-S ScoreSignificant reduction (p = 0.001)

These findings underscore ent Atomoxetine-d3's potential as an effective treatment option for pediatric patients with ADHD.

Case Studies

Several case studies illustrate the clinical application of atomoxetine:

  • Case Study on Efficacy and Tolerability :
    A study involving a cohort of children treated with atomoxetine reported improvements in both behavioral and cognitive symptoms associated with ADHD. The treatment was well-tolerated, with adverse effects being mild and transient .
  • Long-Term Use :
    A longitudinal analysis indicated that patients maintained symptom control over extended periods while using atomoxetine, reinforcing its role as a first-line treatment for ADHD .

Safety Profile

Atomoxetine has been associated with various side effects, including gastrointestinal disturbances, fatigue, and increased blood pressure. Monitoring is essential during treatment initiation and dose adjustments, particularly in patients with pre-existing cardiovascular conditions .

Adverse Effects Summary

Adverse EffectIncidence (%)
Nausea4%
Dizziness2%
Fatigue2%
Increased Blood PressureVariable

属性

IUPAC Name

(3S)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-GJILKALXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。